(S)-2-Amino-N,N-diethylbutanamide

Catalog No.
S13343735
CAS No.
M.F
C8H18N2O
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-N,N-diethylbutanamide

Product Name

(S)-2-Amino-N,N-diethylbutanamide

IUPAC Name

(2S)-2-amino-N,N-diethylbutanamide

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H18N2O/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6,9H2,1-3H3/t7-/m0/s1

InChI Key

WXYGMIMPKDAELC-ZETCQYMHSA-N

Canonical SMILES

CCC(C(=O)N(CC)CC)N

Isomeric SMILES

CC[C@@H](C(=O)N(CC)CC)N

(S)-2-Amino-N,N-diethylbutanamide, also known as (S)-2-amino-N,N-diethylbutanamide or simply as a diethyl derivative of butanamide, is an organic compound categorized as an amide. It features a chiral center at the second carbon atom, which contributes to its stereochemistry and potential biological activity. This compound has the molecular formula C8H17N2OC_8H_{17}N_2O and a molecular weight of approximately 157.23 g/mol. The structure includes a butanamide backbone with two ethyl groups attached to the nitrogen atom, which influences its solubility and reactivity.

Typical of amides, including hydrolysis, where it reacts with water to form the corresponding carboxylic acid and amine. Additionally, it can undergo nucleophilic substitution reactions, particularly when activated by electrophiles. The presence of the diethyl groups enhances its nucleophilicity, allowing it to engage in reactions with carbonyl compounds to form more complex structures.

The biological activity of (S)-2-amino-N,N-diethylbutanamide is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Research indicates that compounds with similar amide structures often exhibit significant pharmacological properties, including antibacterial and antifungal activities. The specific biological effects of this compound require further investigation, but its structural characteristics suggest potential for interaction with biological targets.

The synthesis of (S)-2-amino-N,N-diethylbutanamide can be achieved through several methods:

  • Amination of Butyric Acid Derivatives: Starting from butyric acid, the introduction of ethylamine under controlled conditions can yield the desired amide.
  • Reduction of N,N-Diethyl-2-butanoyl Chloride: The acyl chloride can be reacted with ammonia or an amine to produce the corresponding amide.
  • Chiral Resolution: Given its chiral nature, racemic mixtures can be resolved using chiral catalysts or reagents to isolate the (S)-enantiomer.

(S)-2-Amino-N,N-diethylbutanamide finds applications in various fields:

  • Pharmaceutical Industry: It serves as a precursor for synthesizing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Agricultural Chemicals: Its derivatives may be explored for use in agrochemicals with pest control properties.
  • Chemical Research: Utilized in synthetic organic chemistry for constructing complex molecules.

Interaction studies involving (S)-2-amino-N,N-diethylbutanamide focus on its binding affinity with biological receptors and enzymes. Preliminary studies suggest that compounds with similar amide functionalities can act as enzyme inhibitors or substrates. Detailed studies are necessary to elucidate specific interactions and mechanisms of action related to this compound.

Several compounds share structural similarities with (S)-2-amino-N,N-diethylbutanamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
(S)-2-Amino-N,N-diethylbutanamideChiral amide with diethyl groupsPotential for significant biological activity due to chirality
(S)-2-Amino-N,N-dimethylbutanamideChiral amide with dimethyl groupsLower steric hindrance compared to diethyl derivative
N,N-DiethylglycineSimple amino acid structureActs primarily as a neurotransmitter precursor
N-Ethyl-N-(3-methoxypropyl)amineEther and amine functionalitiesExhibits different solubility and reactivity characteristics

The unique aspect of (S)-2-amino-N,N-diethylbutanamide lies in its specific combination of steric bulk from the diethyl groups and its chiral center, which may enhance its interaction profiles in biological systems compared to other similar compounds.

The compound follows IUPAC nomenclature rules, designated as (S)-2-amino-N,N-diethylbutanamide. Its structure comprises a four-carbon butanamide backbone substituted with an amino group at the second carbon and two ethyl groups attached to the amide nitrogen. The stereochemistry at the α-carbon (C2) is explicitly defined as S-configuration, critical for its chiral properties.

Molecular Formula: C₈H₁₈N₂O
Molecular Weight: 158.24 g/mol
SMILES Notation: CCC(C(=O)N(CC)CC)N
InChIKey: WXYGMIMPKDAELC-UHFFFAOYSA-N

The crystal structure remains undetermined, but computational models predict a planar amide group with the ethyl substituents adopting staggered conformations. Hydrogen bonding between the amide carbonyl and amino group influences its solubility profile, favoring polar aprotic solvents.

Historical Development in Heterocyclic Amide Chemistry

The synthesis of chiral amides gained momentum in the late 20th century alongside advances in peptide mimetics and enzyme inhibitors. Early methodologies relied on kinetic resolution using chiral auxiliaries, but enantioselective catalysis—particularly using transition metals—revolutionized access to compounds like (S)-2-amino-N,N-diethylbutanamide.

A pivotal breakthrough emerged from Maulide’s 2020 work on electrophilic amide activation, enabling ring-expansion reactions that preserve stereochemical integrity. This methodology indirectly supported the development of stereodefined amides by demonstrating the retention of α-center configurations during heterocycle formation.

Position Within Contemporary Organonitrogen Compound Research

Current studies highlight its dual role as:

  • Catalytic Intermediate: Participation in nickel-catalyzed C–N coupling reactions, where its diethylamide group modulates electron density at the metal center.
  • Pharmaceutical Precursor: Serving as a building block for protease inhibitors due to its capacity to mimic tetrahedral transition states.

Comparative analyses with carbazole and acridine derivatives reveal weaker adsorption on hydrotreating catalysts, suggesting utility in petroleum refining processes where nitrogen poisoning is a concern.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.141913202 g/mol

Monoisotopic Mass

158.141913202 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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